![molecular formula C9H11N2+ B1242699 (1H-Indol-3-yl)methanamine oxalate CAS No. 296775-93-4](/img/structure/B1242699.png)
(1H-Indol-3-yl)methanamine oxalate
Overview
Description
"(1H-Indol-3-yl)methanamine is an indolic Tryptophan-derived metabolite with antifungal defense properties against Arabidopsis mlo2 mutant . It is a tryptamine derivative that is commonly used in scientific research. It is a white to off-white powder that is soluble in water and ethanol. It has a melting point range of 210°C to 214°C.
Synthesis Analysis
A general approach for the synthesis of 1-(1H-indol-3-yl)-3,3-dimercaptoprop-2-en-1-one and 5-(1H-indol-3-yl)-3H-1,2-dithiole-3-thione was performed . They are currently used as efficient precursors for the synthesis of some new compounds bearing five- and/or six-membered heterocyclic moieties .Molecular Structure Analysis
The empirical formula of (1H-Indol-3-yl)methanamine is C9H10N2 . Its molecular weight is 146.19 .Physical And Chemical Properties Analysis
(1H-Indol-3-yl)methanamine is a solid substance . It is soluble in water and ethanol. It has a melting point range of 210°C to 214°C.Scientific Research Applications
Antiviral Activity
Indole derivatives, including (1H-Indol-3-yl)methanamine oxalate, have been studied for their antiviral properties. Compounds with the indole nucleus have shown inhibitory activity against various viruses, such as influenza A and Coxsackie B4 virus. For instance, certain indole-2-carboxylate derivatives exhibited significant antiviral activity with IC50 values indicating their potential as therapeutic agents .
Anti-inflammatory Activity
The indole scaffold is present in many synthetic drug molecules due to its high affinity to multiple receptors, which is beneficial in developing new derivatives with anti-inflammatory properties. Researchers have synthesized various indole derivatives to screen for pharmacological activities, including anti-inflammatory effects .
Anticancer Activity
Indole derivatives are also being explored for their anticancer activities. The structural complexity of indole provides a versatile framework for binding to various biological targets, which is crucial in the design of anticancer drugs. The indole nucleus is a common feature in many natural and synthetic compounds with known anticancer properties .
Antimicrobial Activity
The antimicrobial properties of indole derivatives make them candidates for developing new antibiotics. (1H-Indol-3-yl)methanamine oxalate and its derivatives can be designed to target specific bacterial strains, contributing to the fight against antibiotic-resistant infections .
Antitubercular Activity
Indole-based compounds have shown promise in the treatment of tuberculosis. Derivatives of (1H-Indol-3-yl)methanamine oxalate have been investigated for their in vitro antitubercular activity against Mycobacterium tuberculosis and Mycobacterium bovis, indicating their potential use in combating this infectious disease .
Antidiabetic Activity
Research has indicated that indole derivatives may play a role in managing diabetes. By interacting with biological pathways associated with insulin resistance and glucose metabolism, these compounds could offer new avenues for antidiabetic therapies .
Antimalarial Activity
Indole derivatives have been evaluated for their antimalarial effects. The indole nucleus is structurally similar to the core of many natural antimalarial compounds, making it a valuable scaffold for synthesizing new agents to treat malaria .
Anticholinesterase Activity
Indole derivatives have been studied for their anticholinesterase activity, which is relevant in the treatment of neurodegenerative diseases like Alzheimer’s. By inhibiting the enzyme acetylcholinesterase, these compounds can potentially improve cognitive functions in affected individuals .
Mechanism of Action
Target of Action
Indole derivatives are known to interact with a wide range of biological targets, including various enzymes and receptors, contributing to their diverse pharmacological properties .
Mode of Action
Indole derivatives are known to interact with their targets in a variety of ways, often leading to changes in cellular processes . The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
The compound is an indolic derivative, and indole derivatives are known to be involved in a variety of biochemical pathways . For instance, indole-3-acetic acid (IAA), a common indole derivative, is involved in several biosynthesis pathways in microorganisms, including the indole-3-acetamide pathway, indole-3-pyruvate pathway, tryptamine pathway, indole-3-acetonitrile pathway, tryptophan side chain oxidase pathway, and non-tryptophan dependent pathway . The specific pathways affected by (1H-Indol-3-yl)methanamine oxalate and their downstream effects would depend on the compound’s specific targets and mode of action.
Result of Action
Indole derivatives are known to have a wide range of biological activities, including antimicrobial, antitubercular, and antifungal properties . The specific effects of this compound would depend on its targets and mode of action.
Action Environment
The action, efficacy, and stability of (1H-Indol-3-yl)methanamine oxalate could be influenced by various environmental factors, such as temperature, pH, and the presence of other substances . .
Safety and Hazards
properties
IUPAC Name |
1H-indol-3-ylmethanamine;oxalic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2.C2H2O4/c10-5-7-6-11-9-4-2-1-3-8(7)9;3-1(4)2(5)6/h1-4,6,11H,5,10H2;(H,3,4)(H,5,6) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GZCDGMUUKMKBFM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN.C(=O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1H-Indol-3-yl)methanamine oxalate | |
CAS RN |
296775-93-4 | |
Record name | 1H-Indole-3-methanamine, ethanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=296775-93-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.